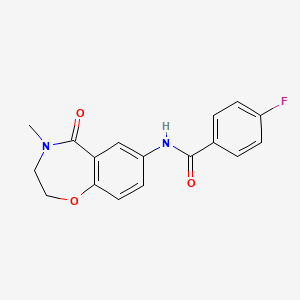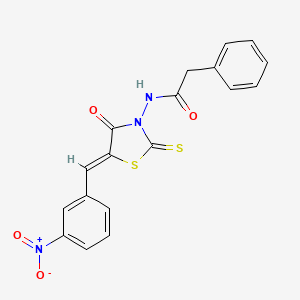![molecular formula C20H17N5O3S B2358439 3-(1-(benzo[d]tiazol-2-carbonil)piperidin-4-il)pirido[2,3-d]pirimidina-2,4(1H,3H)-diona CAS No. 2034554-13-5](/img/structure/B2358439.png)
3-(1-(benzo[d]tiazol-2-carbonil)piperidin-4-il)pirido[2,3-d]pirimidina-2,4(1H,3H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H17N5O3S and its molecular weight is 407.45. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
El compuesto ha demostrado un potencial significativo en el campo de la investigación del cáncer. Por ejemplo, se ha encontrado que exhibe una fuerte actividad anticancerígena contra diferentes líneas celulares como A549, MCF-7, HepG2 y OVCAR-3 .
Inhibición de la Piroptosis Dependiente de NLRP3
El compuesto ha sido probado por su capacidad para inhibir la piroptosis dependiente de NLRP3, una forma de muerte celular programada. Esto podría tener implicaciones en el tratamiento de diversas enfermedades inflamatorias .
Inhibición de la Liberación de IL-1β
Además de inhibir la piroptosis, el compuesto también ha sido evaluado por su capacidad para inhibir la liberación de IL-1β, una citoquina proinflamatoria. Esto podría ser potencialmente útil en el manejo de afecciones caracterizadas por inflamación excesiva .
Actividad Antimicrobiana
Los derivados del compuesto han mostrado una amplia gama de actividades biológicas, incluyendo propiedades antibacterianas, antimicobacterianas, antifúngicas y antivirales .
Actividad Antiinflamatoria
Los derivados del compuesto han demostrado propiedades antiinflamatorias, que podrían ser beneficiosas en el tratamiento de diversas afecciones inflamatorias .
Actividad Antioxidante
El compuesto ha demostrado una actividad antioxidante significativa, lo que podría tener aplicaciones potenciales en la prevención y el tratamiento de enfermedades asociadas con el estrés oxidativo .
Mecanismo De Acción
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body, influencing a range of biological activities .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s likely that it interacts with its targets by binding to active sites, thereby modulating their function. This can result in a variety of changes, depending on the specific target and the nature of the interaction .
Biochemical Pathways
The compound may affect multiple biochemical pathways, depending on its targets. For instance, if it targets enzymes involved in signal transduction, it could influence pathways related to cell growth and differentiation. If it targets receptors, it could affect pathways related to neurotransmission or immune response .
Pharmacokinetics
They may be metabolized by liver enzymes and excreted through the kidneys . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. For instance, if the compound targets enzymes involved in cell growth, it could potentially inhibit cell proliferation. If it targets neurotransmitter receptors, it could modulate neuronal activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and therefore its ability to bind to its targets. The presence of other molecules could either facilitate or hinder its action, depending on whether they have synergistic or antagonistic effects .
Propiedades
IUPAC Name |
3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c26-18-13-4-3-9-21-16(13)23-20(28)25(18)12-7-10-24(11-8-12)19(27)17-22-14-5-1-2-6-15(14)29-17/h1-6,9,12H,7-8,10-11H2,(H,21,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMQLGMCRKYDFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=NC5=CC=CC=C5S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate](/img/structure/B2358356.png)
![(4-Chlorophenyl)(3-{[(4-methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2358357.png)


![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/new.no-structure.jpg)


![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2358366.png)

![8-[4-(1,3-thiazol-2-yloxy)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2358371.png)


![N-(2,5-dimethoxyphenyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B2358377.png)

